5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the use of a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This method is efficient and can be adapted for large-scale production, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Suzuki cross-coupling reactions to form novel pyridine derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and other organometallic reagents . The reactions typically occur under mild conditions, making them suitable for a wide range of applications.
Major Products
Scientific Research Applications
5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For example, it can inhibit the electron transport chain in certain biological systems, affecting ATP production and cellular metabolism . This makes it a valuable tool for studying energy conversion processes and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as those containing aza nitrogen atoms and nitro substituents . These compounds share similar structural features and chemical properties.
Uniqueness
What sets 5-(6-methylpyridine-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane apart is its specific functional groups and the unique combination of a pyridine ring with a bicyclic scaffold. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(6-methylpyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-2-3-9(5-13-8)12(15)14-6-11-4-10(14)7-16-11/h2-3,5,10-11H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYELSYGAIKNUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CC3CC2CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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